2-(Chloromethyl)furan

Vue d'ensemble

Description

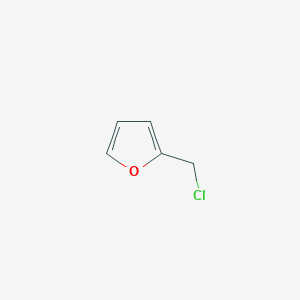

2-(Chloromethyl)furan is an organic compound with the molecular formula C5H5ClO. It is a derivative of furan, where a chloromethyl group is attached to the second carbon of the furan ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)furan can be synthesized through several methods. One common method involves the chloromethylation of furan using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the furan being treated with chloromethyl methyl ether in the presence of zinc chloride at low temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more scalable and efficient processes. One such method includes the reaction of furan with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This method is advantageous due to its relatively high yield and the availability of the starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Chloromethyl)furan undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation Reactions: The compound can be oxidized to form 2-furancarboxaldehyde or further to 2-furancarboxylic acid.

Reduction Reactions: Reduction of this compound can yield 2-methylfuran.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted furans depending on the nucleophile used.

Oxidation: 2-furancarboxaldehyde and 2-furancarboxylic acid.

Reduction: 2-methylfuran.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

Recent studies have highlighted the potential of 2-(chloromethyl)furan derivatives in the development of anticancer agents. For instance, a series of furan C-2 quinoline coupled hybrids were synthesized to evaluate their cytotoxicity and DNA cleavage activities. These compounds demonstrated promising results in vitro, indicating their potential as new prototypes for anticancer treatment . The incorporation of this compound into these hybrids suggests that it could enhance the biological activity of the resulting molecules.

Synthesis of Bioactive Compounds

this compound is utilized as a building block for synthesizing various bioactive compounds. For example, its derivatives have been employed in the preparation of nucleophiles and other functional groups that exhibit significant biological activities . The compound's reactivity allows for diverse synthetic pathways leading to novel pharmaceuticals.

Environmental Chemistry

Formation of Disinfection Byproducts

Research has shown that this compound can participate in reactions leading to the formation of furan-like disinfection byproducts (DBPs) from phenolic precursors. These DBPs are significant due to their potential health risks, including associations with bladder cancer . Understanding the formation mechanisms of such compounds is crucial for assessing water quality and safety.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a precursor for synthesizing advanced materials, including renewable dyes and polymers. Studies indicate that derivatives of this compound can be used to develop biobased chromophores through Reformatsky reactions . This application highlights its role in creating sustainable materials with desirable optical properties.

Chemical Synthesis

Reactivity and Synthetic Pathways

The chloromethyl group in this compound enhances its reactivity, making it a valuable intermediate in various chemical reactions. For example, it can undergo nucleophilic substitution and coupling reactions, facilitating the synthesis of more complex organic molecules . The ability to manipulate this compound in synthetic chemistry opens avenues for creating diverse chemical entities with potential industrial applications.

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)furan involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the chloromethyl group is the key reactive site .

Comparaison Avec Des Composés Similaires

2-(Bromomethyl)furan: Similar in structure but with a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of the bromine atom.

2-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of a chloromethyl group, making it less reactive but more suitable for certain types of chemical reactions.

2-Methylfuran: Lacks the chloromethyl group, making it less reactive but useful in different contexts, such as in the production of biofuels.

Uniqueness: 2-(Chloromethyl)furan is unique due to its balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its chloromethyl group provides a reactive site for further functionalization, which is not as easily achieved with its analogs .

Activité Biologique

2-(Chloromethyl)furan is a furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a chloromethyl group at the 2-position of the furan ring, suggests it may interact with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and other pharmacological effects.

This compound (CHClO) is a chlorinated furan that can be synthesized through various methods, including electrophilic substitution reactions. Its structure allows for diverse reactivity, which is essential for its biological applications.

Cytotoxic Activity

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain furan derivatives displayed cytotoxicity via mechanisms involving DNA cleavage and apoptosis induction.

Table 1: Cytotoxicity of Furan Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.3 | DNA cleavage |

| Furan C-2 quinoline | MCF-7 | 12.7 | Apoptosis |

| Furan derivative X | A549 | 10.5 | Cell cycle arrest |

The cytotoxic effects were assessed using the MTT assay, which measures cell viability post-treatment. The results indicate that this compound and its derivatives could serve as potential leads for anticancer drug development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 50 |

| Bacillus subtilis | 12 | 50 |

These findings suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The cytotoxicity observed in cancer cells may result from the compound's ability to induce DNA damage, leading to cell death through apoptosis or necrosis. Additionally, its antimicrobial activity may stem from disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Case Studies and Research Findings

A notable study evaluated the pharmacokinetic parameters and biological evaluation of furan derivatives, including those with chloromethyl substituents. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity.

In another case study involving animal models, exposure to furan derivatives demonstrated varied effects on tumor development and progression, indicating potential carcinogenic properties under certain conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(chloromethyl)furan, and how can intermediates be characterized?

this compound is typically synthesized via chlorination of hydroxymethylfuran derivatives or Pd-catalyzed cycloisomerization of enynols in green solvents like glycerol . Intermediates such as 5-methylene-2,5-dihydro-2-furonitrile can be isolated using controlled reaction conditions (e.g., low temperature) and characterized via NMR (e.g., δ=6.60 ppm for CH₂ groups) and IR spectroscopy (e.g., υ=2198 cm⁻¹ for nitrile stretches) . Mass spectrometry (m/z=177 for molecular ion peaks) and elemental analysis (e.g., %C, %H) further confirm structural integrity .

Q. How does this compound react with nucleophiles, and what products dominate under aqueous conditions?

In aqueous cyanide solutions, this compound undergoes solvolysis to form a furyllium ion intermediate, which reacts with nucleophiles at the methylene carbon (normal substitution) or the furan 5-position (abnormal substitution). For example, with KCN, the major product is 5-methylene-2,5-dihydro-2-furonitrile (84% yield in substituted derivatives), stabilized by aromatization . Hydroxide ions may compete, leading to ring-opening byproducts .

Q. What spectroscopic methods are critical for analyzing this compound and its derivatives?

Key methods include:

- ¹H NMR : Signals at δ=6.60 ppm (CH₂) and δ=7.54 ppm (furan-CH) .

- IR : Peaks at 2198 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O), and 750 cm⁻¹ (C-O) .

- Mass spectrometry : Base peak at m/z=81 for furyllium ions .

These techniques help distinguish isomers and confirm substitution patterns .

Advanced Research Questions

Q. How do substituents on the furan ring influence the reaction pathways of this compound derivatives?

Substituents like tert-butyl or isopropyl groups alter electronic and steric effects. For example, 4-tert-butyl-2-(chloromethyl)furan yields 84% abnormal product (5-substituted nitrile) due to reduced steric strain in the intermediate methylene compound . Electronic effects dominate over steric hindrance, as shown by the high abnormal product yield in 4-isopropyl derivatives .

Q. What mechanistic insights explain the preference for abnormal substitution in certain reactions?

The reaction proceeds via a heterolytic cleavage to generate a furyllium ion pair. Nucleophilic attack occurs either at the methylene carbon (normal) or the 5-position (abnormal). The latter is favored due to:

- Stabilization of the intermediate by conjugation with the furan ring.

- Reduced steric strain in intermediates like 5-methylene-2,5-dihydro-2-furonitrile .

Competition with hydroxide ions can lead to ring-opening side reactions, particularly at elevated temperatures .

Q. How can reaction conditions (solvent, temperature) be optimized to control product distribution?

- Solvent : Polar solvents (e.g., water) favor ion pair separation, increasing abnormal substitution. Nonpolar solvents stabilize intermediates, reducing side reactions .

- Temperature : Lower temperatures (e.g., 0–25°C) suppress ring-opening byproducts, while higher temperatures accelerate aromatization of intermediates .

Q. What are the challenges in isolating and stabilizing intermediates like 5-methylene-2,5-dihydro-2-furonitrile?

This intermediate is highly reactive due to its strained dihydrofuran structure. Stabilization strategies include:

- Rapid cooling post-reaction.

- Use of anhydrous conditions to prevent hydrolysis.

- Trapping with stabilizing agents (e.g., Lewis acids) .

Q. How does the electronic nature of substituents affect the stability of furyllium ion intermediates?

Electron-donating groups (e.g., methyl) stabilize the furyllium ion via resonance, increasing abnormal substitution yields. Electron-withdrawing groups (e.g., nitro) destabilize the ion, favoring normal substitution or decomposition pathways .

Q. Methodological Notes

- Experimental Design : Use kinetic studies (e.g., varying cyanide concentration) to distinguish between SN1 and SN2 mechanisms .

- Data Contradictions : Discrepancies in product yields (e.g., 84% vs. lower yields) may arise from impurities in starting materials or solvent effects .

- Advanced Characterization : Combine X-ray crystallography with DFT calculations to validate intermediate structures .

Propriétés

IUPAC Name |

2-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBJDIOIDQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277135 | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-88-9 | |

| Record name | 2-(Chloromethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethylfuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.